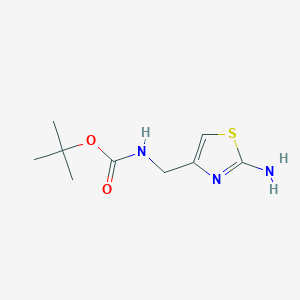

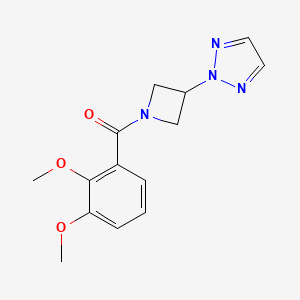

![molecular formula C17H21NO B2499494 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol CAS No. 902264-05-5](/img/structure/B2499494.png)

2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol" is not directly mentioned in the provided papers. However, the papers discuss various synthetic methods and chemical reactions involving phenyl-substituted compounds and derivatives that could be related to the synthesis and properties of similar compounds. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . Additionally, the synthesis of 3-phenyl-2,5-disubstituted indoles from ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates and the synthesis of phenyl-substituted 2H-3,4-dihydro-3-aminomethyl-1,4-benzoxazines are relevant to the understanding of phenyl-substituted compounds' synthesis and properties.

Synthesis Analysis

The synthesis of related compounds involves the use of ethyl 2-(benzo[d]thazol-2-yl)acetate as a starting material, which reacts with various derivatives to form complex structures such as ethyl iminothiazolopyridine-4-carboxylate and pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . The reaction conditions typically include room temperature and solvents such as ethanol (EtOH) and methanol (MeOH) with triethylamine (TEA) as a catalyst. These methods demonstrate the potential pathways that could be adapted for the synthesis of "2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic methods, including elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques are essential for determining the structure of "2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol" and ensuring the correct synthesis of the compound.

Chemical Reactions Analysis

The papers describe several chemical reactions, such as the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives and cyanoacrylate derivatives , as well as the Fischer indole synthesis starting from ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates . These reactions are indicative of the types of chemical transformations that phenyl-substituted compounds can undergo, which may be applicable to "2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol".

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol", they provide insights into the properties of similar compounds. For example, the antifungal evaluation of 3-phenyl-2,5-disubstituted indoles and the polymerization activity of binuclear complexes derived from amino-p-benzoquinone suggest that phenyl-substituted compounds can exhibit significant biological activity and catalytic properties. These findings could inform the expected properties of "2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol".

Applications De Recherche Scientifique

Enantioselective Catalysis

A key application of compounds like 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol is in enantioselective catalysis. For instance, derivatives of 1-phenylethylamine, closely related to 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol, have been used as chiral ligands in the enantioselective addition of diethylzinc to aldehydes, resulting in the synthesis of chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).

Asymmetric Michael Addition Reactions

Another significant application is in asymmetric Michael addition reactions. The compound has been used as a chiral ligand in the synthesis of optically active lanthanum–sodium amino diol complexes, which are effective as asymmetric catalysts for various Michael addition reactions. This use demonstrates the compound's role in enhancing the enantioselectivity and yield of these reactions under mild conditions (Prabagaran & Sundararajan, 2002).

Crystal Structural Studies

The compound's derivatives have been studied for their crystal structures, particularly in relation to their pharmacological actions. Research has been conducted to understand how protonation affects the geometry of these compounds, with findings showing significant changes in molecular conformations and orientations upon protonation. This research provides insights into the structural aspects that influence their pharmacological properties (Nitek et al., 2022).

Plant Physiology

In the field of plant physiology, derivatives of this compound, specifically benzoyl CoA:benzyl alcohol/phenylethanol benzoyltransferase (PhBPBT), play a role in the biosynthesis of certain compounds in plants like Petunia. The expression of PhBPBT is regulated by factors like light, circadian rhythm, and ethylene, impacting the production of compounds like benzyl benzoate, which have implications for plant defense and other physiological processes (Dexter et al., 2008).

Propriétés

IUPAC Name |

2-[benzyl(ethyl)amino]-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-2-18(13-15-9-5-3-6-10-15)14-17(19)16-11-7-4-8-12-16/h3-12,17,19H,2,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHNZKABKZGIEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

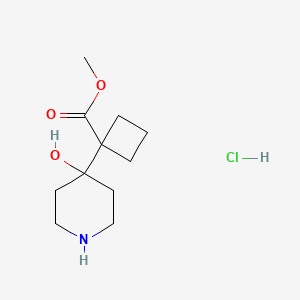

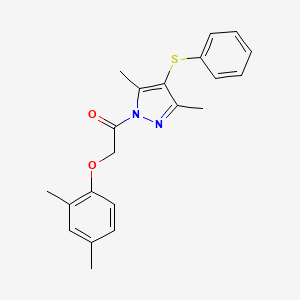

![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

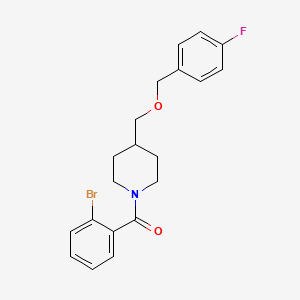

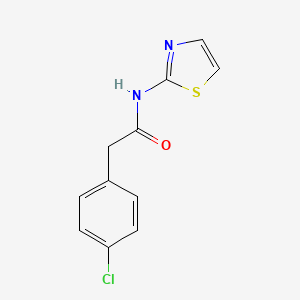

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)

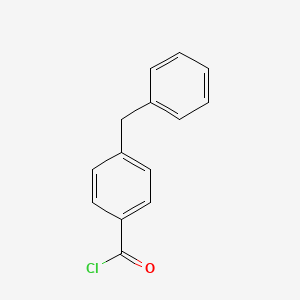

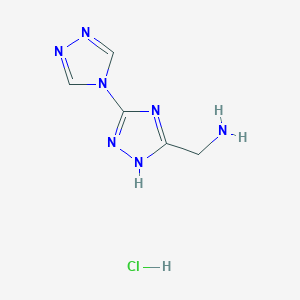

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)

![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2499431.png)

![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)